molecular formula C15H19N5O2 B2766523 8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-23-9

8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2766523
M. Wt: 301.35
InChI Key: DCBGVGFEXJDZFB-UHFFFAOYSA-N
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Description

8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as EDP-420, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

Structure-activity relationships and molecular studies : A novel series of compounds, including arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, was synthesized to evaluate their affinity for serotoninergic and dopaminergic receptors. These studies highlight the potential therapeutic applications of these compounds in treating disorders like depression and anxiety. Specific derivatives demonstrated promising anxiolytic and antidepressant properties, supported by receptor affinity and selectivity enhancements through molecular docking studies (Zagórska et al., 2015).

Synthesis and Evaluation for Antidepressant and Anxiolytic Activity

Synthesis and preliminary pharmacological evaluation : This research involved synthesizing N-8-arylpiperazinylpropyl derivatives of a similar core structure, showing that some derivatives exhibit anxiolytic-like and antidepressant-like activities in preclinical models. The findings suggest the relevance of these compounds in developing new therapeutic agents (Zagórska et al., 2009).

Chemical Synthesis and Derivative Analysis

Orthoamide and Iminium Salts Study : A study on orthoamide derivatives of 1,3-dimethylparabanic acid, including the synthesis and structural analysis of compounds related to the query chemical, provides insights into their chemical properties and potential applications in organic synthesis (Kantlehner et al., 2012).

properties

IUPAC Name

6-ethyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-6-18-10(4)8-19-11-12(16-14(18)19)17(5)15(22)20(13(11)21)7-9(2)3/h8H,2,6-7H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBGVGFEXJDZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

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